

Application Notes & Protocols: Analytical Methods for **tert-Butyl 3-aminobenzylcarbamate**

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Compound of Interest

Compound Name: *tert-Butyl 3-aminobenzylcarbamate*

Cat. No.: *B121111*

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These application notes provide detailed protocols and data for the analytical characterization of **tert-Butyl 3-aminobenzylcarbamate**, a key intermediate in the synthesis of various pharmaceutical compounds. The methods outlined below are intended for use by researchers, scientists, and drug development professionals for quality control and characterization purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of **tert-Butyl 3-aminobenzylcarbamate**. While specific achiral methods are often developed in-house based on the sample matrix and potential impurities, a chiral HPLC method has been reported in the literature.

Chiral HPLC Analysis

This method is suitable for the enantiomeric separation of chiral derivatives synthesized from **tert-Butyl 3-aminobenzylcarbamate**.

Experimental Protocol:

- Instrument: Agilent 1260 DAD High Performance Liquid Chromatography Spectrometer or equivalent[1].
- Column: CHIRAL PAK IE, 4.6 x 150 mm, 5 μ m[1].

- Mobile Phase: n-hexane/ethanol (30/70 v/v) containing 0.1% trifluoroacetic acid[1].
- Flow Rate: Typically 1.0 mL/min (general starting point, may require optimization).
- Column Temperature: Ambient.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 5-10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data:

Parameter	Value	Reference
Retention Time	9.362 minutes	[1]

Note: The reported retention time is for a derivative of the target compound and should be used as a reference point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of **tert-Butyl 3-aminobenzylcarbamate**.

¹H NMR Spectroscopy

Experimental Protocol:

- Instrument: Bruker Avance (400 MHz or 500 MHz) or equivalent[1][2].
- Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)[1][3].
- Internal Standard: Tetramethylsilane (TMS) or residual solvent signals[1][2].

- Temperature: Ambient[2].
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Quantitative Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Solvent	Reference
7.22	s	CDCl ₃	[3]
7.10-7.00	t	CDCl ₃	[3]
6.70-6.60	d	CDCl ₃	[3]
6.60-6.50	m	CDCl ₃	[3]
4.20	bs	CDCl ₃	[3]
1.40	s	CDCl ₃	[3]
8.07	s	CD ₃ OD	[4]
7.63	s	CD ₃ OD	[4]
7.45	s	CD ₃ OD	[4]
7.32	m	CD ₃ OD	[4]
7.23	m	CD ₃ OD	[4]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of **tert-Butyl 3-aminobenzylcarbamate** and to monitor reaction progress during synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Protocol:

- Ionization Mode: Electrospray Ionization (ESI), positive mode[5].
- Mass Analyzer: Quadrupole or equivalent.
- LC System: An HPLC or UPLC system is used for sample introduction. The chromatographic conditions should be developed to achieve good separation of the analyte from impurities and reaction components. A common starting point would be a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

Quantitative Data:

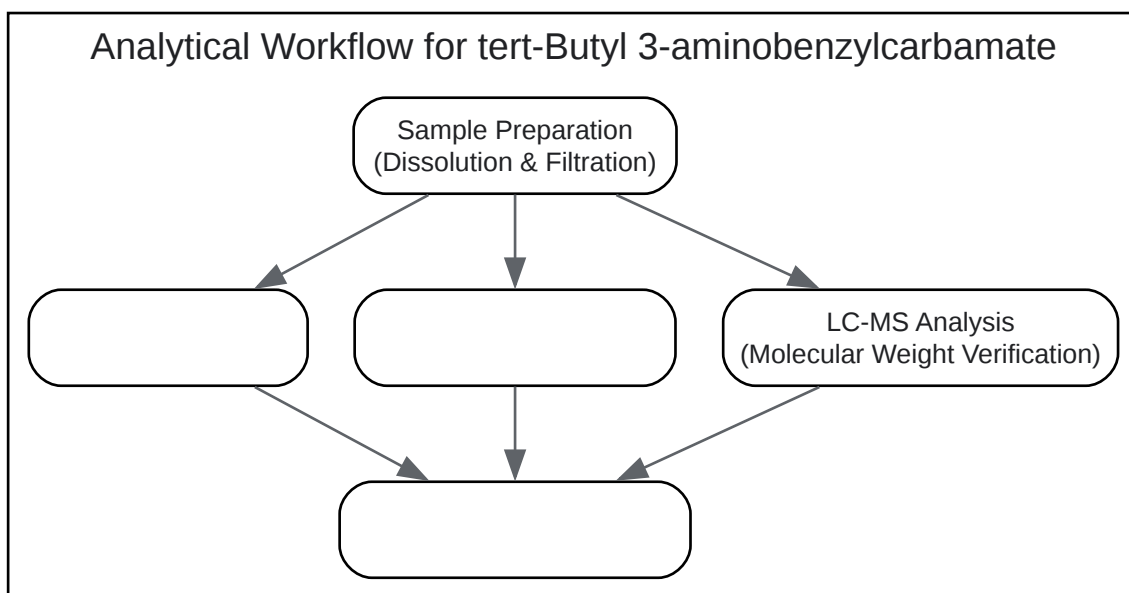
Parameter	Value	Ion	Reference
m/z	690.2	[M+H] ⁺	[4]

Note: The provided m/z value is for a derivative and not the parent compound. The expected [M+H]⁺ for **tert-Butyl 3-aminobenzylcarbamate** (C₁₂H₁₈N₂O₂) is approximately 223.14.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of **tert-Butyl 3-aminobenzylcarbamate**.

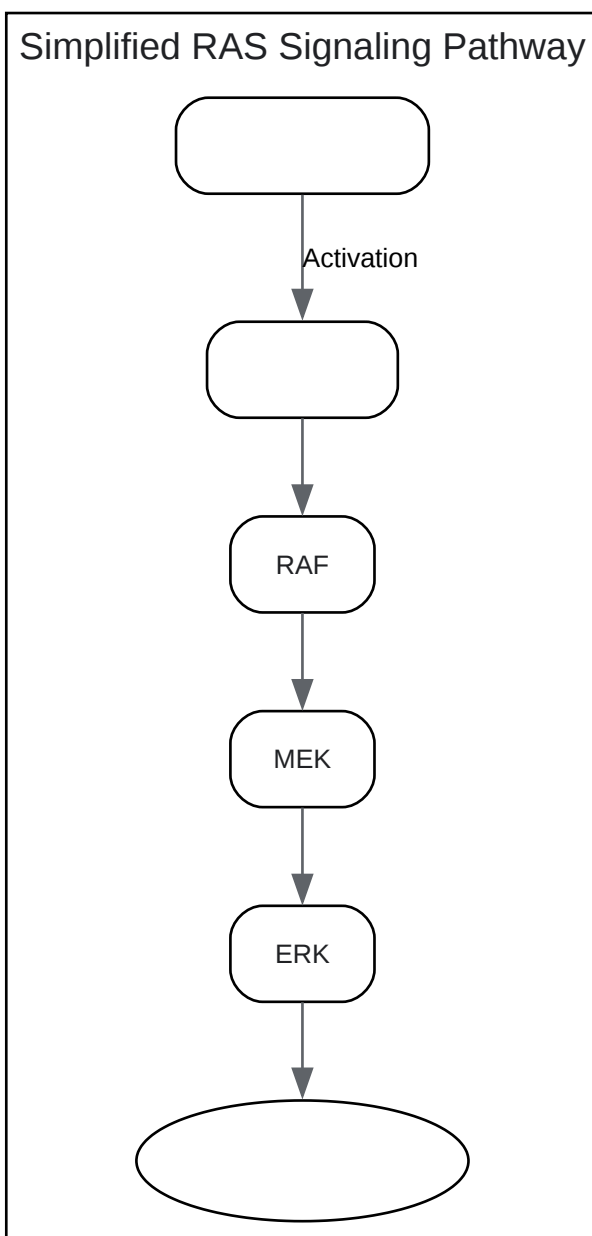


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Analytical Workflow Diagram.

Associated Signaling Pathway

tert-Butyl 3-aminobenzylcarbamate is utilized as a building block in the synthesis of inhibitors targeting various signaling pathways, including the RAS pathway, which is crucial in cancer development.



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Simplified RAS Signaling Pathway.

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